![molecular formula C22H19FN2O2 B4067458 2-[(4-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4067458.png)
2-[(4-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide
Overview
Description
2-[(4-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide, also known as FLB-12, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is a member of the benzamide family and has been found to exhibit promising properties that make it an attractive candidate for further research.
Scientific Research Applications
Synthesis and Antitumor Properties
- Fluorinated benzothiazoles have been synthesized and shown to possess potent cytotoxic properties in vitro, particularly against certain human breast cancer cell lines. These compounds exhibit biphasic dose-response relationships characteristic of the benzothiazole series, indicating a potential for pharmaceutical and preclinical development due to their antitumor specificity (Hutchinson et al., 2001).
- Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, showing that these water-soluble, chemically stable prodrugs can revert to their parent amine in vivo, offering a strategy to overcome limitations posed by drug lipophilicity and showing significant antitumor activity (Bradshaw et al., 2002).
Polymer Science Applications
- Synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has been reported, where these polyamides exhibit useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating potential applications in material science (Hsiao et al., 2000).
Chemical Synthesis and Characterization
- The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones has been explored, demonstrating an efficient method for creating compounds with potential applications in medicinal chemistry and drug discovery (Lee et al., 1999).
Organic and Medicinal Chemistry
- Research has been conducted on the synthesis of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, showcasing their cytotoxic effects against certain breast cancer cell lines, underscoring the potential for these compounds in developing new anticancer agents (Kelly et al., 2007).
properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c1-15(16-7-3-2-4-8-16)24-22(27)19-9-5-6-10-20(19)25-21(26)17-11-13-18(23)14-12-17/h2-15H,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPGDMDLLLJFEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-fluorophenyl)carbonyl]amino}-N-(1-phenylethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.